

Ibrexafungerp in vitro activity against *Candida auris*

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Compound Focus: Ibrexafungerp

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In Vitro Activity Against *Candida* Species

The table below summarizes the in vitro activity of **ibrexafungerp** against various *Candida* species from a large study of European blood isolates [1]. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that inhibits fungal growth; a lower MIC indicates greater potency.

Candida Species	Number of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Geometric Mean MIC (mg/L)
<i>C. albicans</i>	163	0.016 – 0.5	0.06	0.125	0.062
<i>C. glabrata</i>	60	0.06 – 4	0.25	0.5	0.221
<i>C. parapsilosis</i>	108	0.03 – ≥8	0.5	1	0.387
<i>C. tropicalis</i>	40	0.06 – ≥8	0.5	2	0.517
<i>C. krusei</i>	29	0.25 – 2	1	1	0.881
<i>C. auris</i>	22	0.25 – 1	0.5	1	0.5

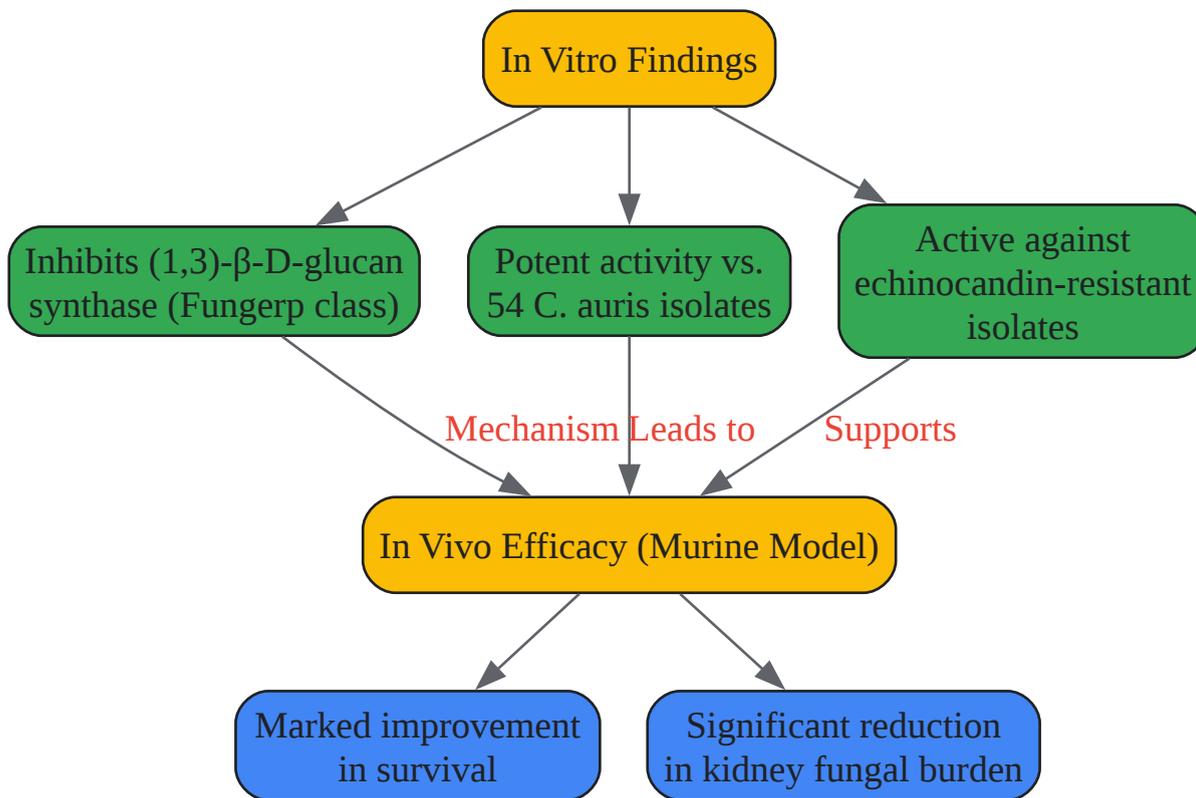
This data shows **ibrexafungerp** is highly active against common *Candida* species [1]. Another study confirms its potent activity against *Candida albicans* from both vaginal and blood samples, with MICs ranging from **0.03 mg/L to 0.25 mg/L**, including against isolates with reduced azole susceptibility [2].

Key Findings for *Candida auris*

Ibrexafungerp shows consistent activity against the emerging, often multidrug-resistant pathogen *Candida auris*.

- **Potent and Consistent In Vitro Activity:** A 2021 study against 54 *C. auris* isolates found **ibrexafungerp** MICs ranged from **0.25 to 2 µg/mL**, with an MIC₅₀ and MIC₉₀ both at **1 µg/mL** [3]. This demonstrates consistent activity across a large set of isolates.
- **Activity Against Resistant Isolates:** **Ibrexafungerp** retained activity against *C. auris* isolates with elevated MICs and known resistance mutations to echinocandins. In the aforementioned study, two isolates with high caspofungin MICs (>8 µg/mL) remained susceptible to **ibrexafungerp** (MIC 0.5 µg/mL) [3].
- **Effective In Vivo Efficacy:** The in vitro activity translates to effectiveness in live models. In a neutropenic murine model of invasive *C. auris* infection, treatment with **ibrexafungerp** (30 and 40 mg/kg orally, twice daily) resulted in [3]:
 - **Significantly improved survival** rates compared to the control group.
 - **Dose-dependent reduction** in fungal burden in the kidneys.

The following diagram illustrates the logical relationship and experimental evidence connecting the in vitro findings to the in vivo outcomes.



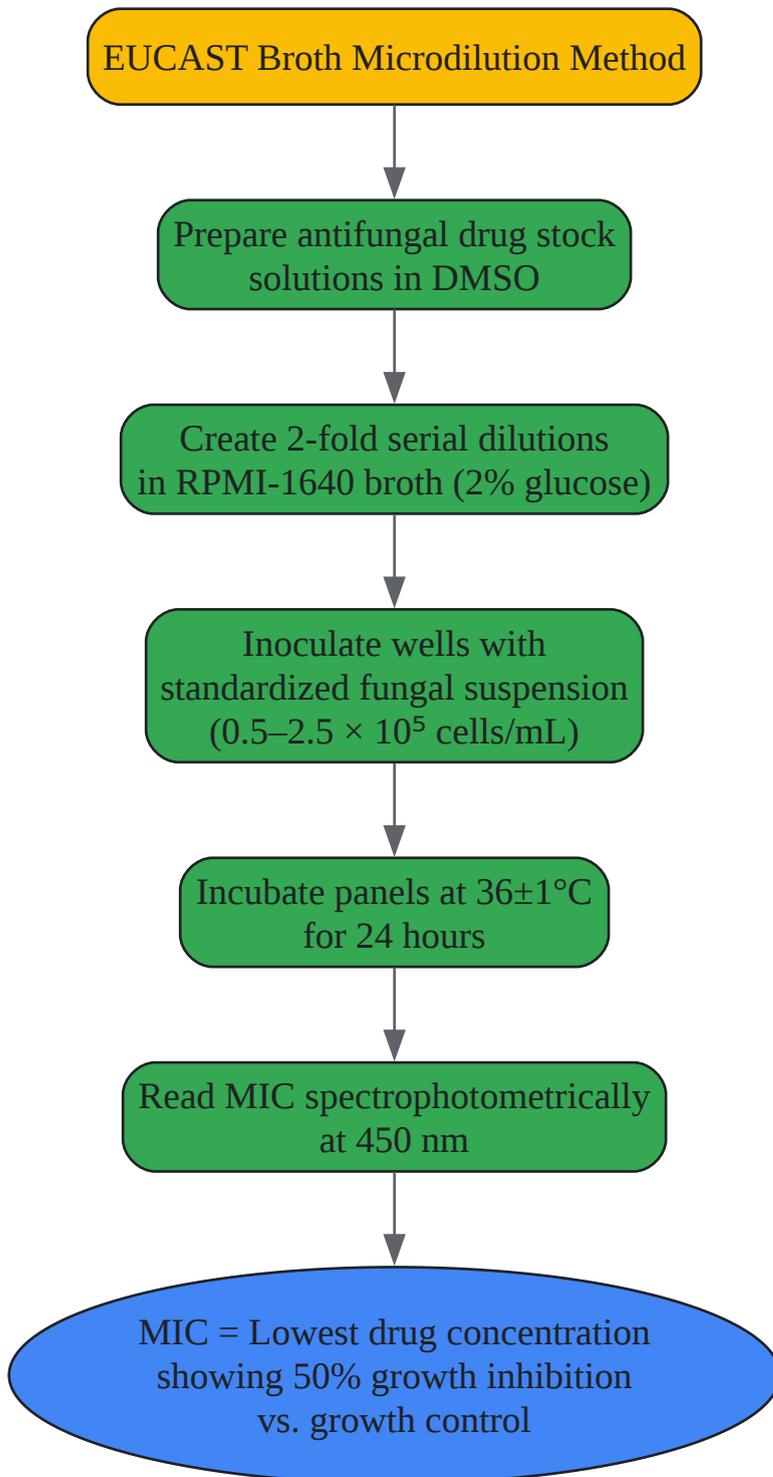
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Detailed Experimental Protocols

The robust data on **ibrexafungerp**'s activity is generated through standardized, internationally recognized methods.

Broth Microdilution Susceptibility Testing

The primary methodology used in the cited studies is the **broth microdilution method** according to the **European Committee on Antimicrobial Susceptibility Testing (EUCAST)** standard [1]. The specific procedure is outlined below:



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Key details of the protocol:

- **Antifungal Agents:** **Ibrexafungerp** and comparator drugs (e.g., caspofungin, micafungin, fluconazole) are tested [1].

- **Concentration Range:** Typically, a range from **0.008 mg/L to 8 mg/L** is tested for **ibrexafungerp** and echinocandins [1].
- **Quality Control:** Standard reference strains like *C. parapsilosis* ATCC 22019 and *C. krusei* ATCC 6258 are included to ensure accuracy [1].

In Vivo Murine Model of Infection

The in vivo efficacy of **ibrexafungerp** against *C. auris* was demonstrated in a well-established murine model [3]:

- **Animal Model:** Neutropenic mice.
- **Infection:** Induced by intravenous injection of a clinical *C. auris* isolate.
- **Therapy:** A 7-day treatment course began **24 hours post-inoculation**, simulating a delayed treatment start.
- **Treatment Groups:**
 - **ibrexafungerp** (20, 30, and 40 mg/kg, orally, twice daily).
 - **Vehicle control.**
 - **Active controls:** Caspofungin (10 mg/kg, intraperitoneally, once daily) and fluconazole (20 mg/kg, orally, once daily).
- **Outcome Measures:**
 - **Survival:** Monitored for 21 days.
 - **Fungal Burden:** Quantified as colony-forming units (CFU) per gram of kidney tissue at the end of the study.

Key Insights for Research and Development

- **Novel Mechanism with Limited Cross-Resistance:** **ibrexafungerp** is a first-in-class **triterpenoid (fungerp)** that inhibits (1,3)- β -d-glucan synthase, a critical component of the fungal cell wall. While it shares the same target as echinocandins, its binding site is distinct, resulting in **very limited cross-resistance** [1]. This makes it a valuable option for treating infections caused by echinocandin-resistant isolates.
- **Broad Activity Against Resistant Isolates:** The in vitro data confirms that **ibrexafungerp** maintains activity against *Candida* isolates that are resistant to fluconazole and echinocandins [1] [2].
- **Oral Administration for Invasive Fungal Disease:** A significant advantage of **ibrexafungerp** is its availability as an **oral formulation**, unlike echinocandins which are only available intravenously [3]. This provides a potent, orally-administered treatment option for invasive candidiasis, including difficult-to-treat *C. auris* infections.

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